Diethyl Rivastigmine

Overview

Description

Diethyl Rivastigmine is a derivative of Rivastigmine, a well-known cholinesterase inhibitor used primarily in the treatment of mild to moderate Alzheimer’s disease and Parkinson’s disease dementia. Rivastigmine works by inhibiting the breakdown of acetylcholine, a neurotransmitter associated with memory and cognition, thereby enhancing cholinergic function in the brain .

Mechanism of Action

Target of Action

Diethyl Rivastigmine primarily targets acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) . These enzymes are responsible for the breakdown of acetylcholine, a neurotransmitter that plays a crucial role in memory and learning. By inhibiting these enzymes, this compound increases the concentration of acetylcholine in the brain, which can help improve cognitive function .

Mode of Action

This compound acts by binding reversibly with and inactivating cholinesterases (AChE and BuChE), thereby preventing the hydrolysis of acetylcholine . This leads to an increased concentration of acetylcholine at cholinergic synapses, enhancing cholinergic function .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the cholinergic pathway. By inhibiting AChE and BuChE, this compound prevents the breakdown of acetylcholine, leading to increased levels of this neurotransmitter in the brain . This can help to mitigate the symptoms of diseases like Alzheimer’s, which are characterized by a deficiency of acetylcholine .

Pharmacokinetics

The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME). The compound exhibits non-linear pharmacokinetics due to the saturation of its elimination . It has a rapid onset of action, with a Tmax of 5 minutes, and a half-life of approximately 30.92 minutes . Its systemic bioavailability is enhanced, with an F value of 118.65 .

Result of Action

The primary molecular effect of this compound is the increased concentration of acetylcholine in the brain. This results from the inhibition of AChE and BuChE, which prevents the breakdown of acetylcholine . On a cellular level, this can lead to improved cognitive function, as acetylcholine is a key neurotransmitter involved in learning and memory .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the drug’s ability to cross the blood-brain barrier is crucial for its action in the central nervous system . Additionally, factors such as the patient’s age and the duration of treatment can influence the drug’s efficacy .

Biochemical Analysis

Biochemical Properties

Diethyl Rivastigmine interacts with enzymes such as acetylcholinesterase and butyrylcholinesterase . It inhibits these enzymes, thereby increasing the concentration of acetylcholine, a neurotransmitter, in the brain . This interaction is crucial in the biochemical reactions involving this compound .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by modulating the levels of acetylcholine, a key neurotransmitter . This modulation impacts cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to acetylcholinesterase and butyrylcholinesterase, inhibiting their activity . This inhibition prevents the breakdown of acetylcholine, thereby increasing its concentration . This change in acetylcholine levels can influence gene expression and other molecular processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time . It has been found to improve cognition and participation in activities of daily living in patients with mild to moderately severe Alzheimer’s disease .

Dosage Effects in Animal Models

In animal models, the effects of this compound have been found to vary with different dosages . For instance, it has been shown to improve cognitive deficits in a dose-dependent manner in rat models .

Metabolic Pathways

This compound is rapidly and extensively metabolized, primarily via cholinesterase-mediated hydrolysis to the metabolite NAP226-90 . This metabolite shows minimal inhibition of acetylcholinesterase .

Transport and Distribution

This compound is weakly bound to plasma proteins and has an apparent volume of distribution of 1.8–2.7 L/kg . It readily crosses the blood–brain barrier, with peak cerebrospinal fluid concentrations observed 1.4–2.6 h post-dose .

Subcellular Localization

The subcellular localization of this compound is primarily within the central nervous system due to its ability to cross the blood-brain barrier . This localization allows it to exert its effects on acetylcholinesterase and butyrylcholinesterase within the brain .

Preparation Methods

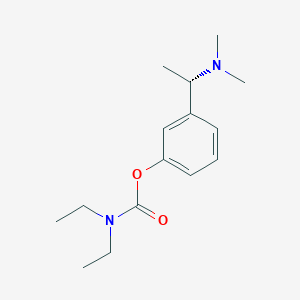

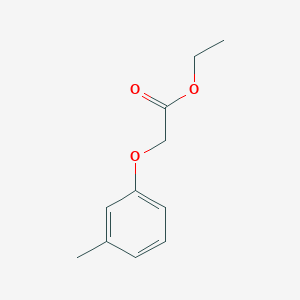

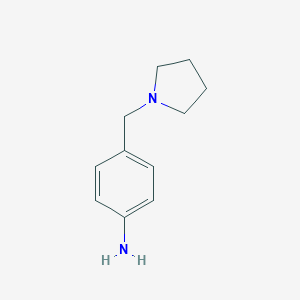

Synthetic Routes and Reaction Conditions: The synthesis of Diethyl Rivastigmine involves several steps, starting from readily available precursors. One common method involves the esterification of m-hydroxyacetophenone, followed by asymmetric reductive amination to introduce the dimethylamino group. The final step involves the formation of the carbamate ester using ethyl(methyl)carbamic chloride .

Industrial Production Methods: In industrial settings, the synthesis of this compound is optimized for high yield and purity. The process typically involves large-scale esterification and reductive amination reactions, followed by purification steps such as crystallization or chromatography to isolate the final product .

Chemical Reactions Analysis

Types of Reactions: Diethyl Rivastigmine undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert it back to its primary amine form.

Substitution: Nucleophilic substitution reactions can introduce different functional groups at the carbamate moiety.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.

Major Products:

Oxidation: N-oxides of this compound.

Reduction: Primary amines.

Substitution: Various substituted carbamates

Scientific Research Applications

Diethyl Rivastigmine has several scientific research applications:

Chemistry: It is used as a model compound in studying cholinesterase inhibition and enzyme kinetics.

Biology: Researchers use it to investigate the role of acetylcholine in cognitive functions and neurodegenerative diseases.

Medicine: It serves as a reference compound in the development of new cholinesterase inhibitors for treating Alzheimer’s and Parkinson’s diseases.

Industry: this compound is used in the formulation of transdermal patches and other drug delivery systems to enhance bioavailability and patient compliance .

Comparison with Similar Compounds

Donepezil: Another cholinesterase inhibitor used for Alzheimer’s disease, but with a different chemical structure and pharmacokinetic profile.

Galantamine: A natural alkaloid that also inhibits acetylcholinesterase and modulates nicotinic receptors.

Tacrine: An older cholinesterase inhibitor with a higher incidence of hepatotoxicity.

Uniqueness: Diethyl Rivastigmine is unique due to its dual inhibition of both acetylcholinesterase and butyrylcholinesterase, providing a broader spectrum of action. Additionally, its chemical structure allows for various modifications, making it a versatile compound for research and therapeutic applications .

Properties

IUPAC Name |

[3-[(1S)-1-(dimethylamino)ethyl]phenyl] N,N-diethylcarbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24N2O2/c1-6-17(7-2)15(18)19-14-10-8-9-13(11-14)12(3)16(4)5/h8-12H,6-7H2,1-5H3/t12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRLIVEWNSBETGE-LBPRGKRZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=O)OC1=CC=CC(=C1)C(C)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN(CC)C(=O)OC1=CC=CC(=C1)[C@H](C)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20431357 | |

| Record name | Diethyl Rivastigmine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20431357 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1230021-34-7 | |

| Record name | Diethyl Rivastigmine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20431357 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

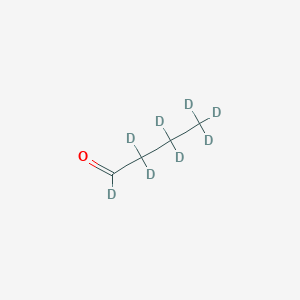

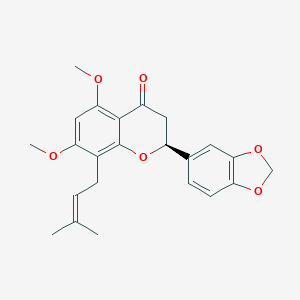

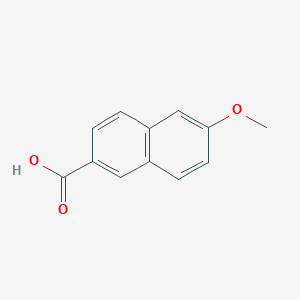

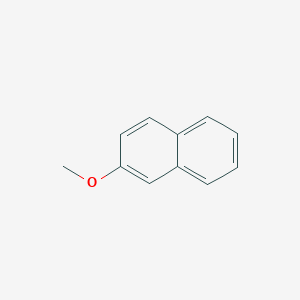

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

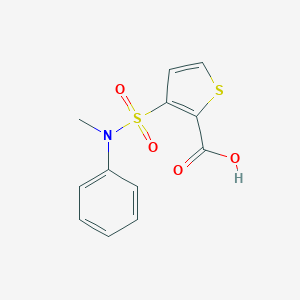

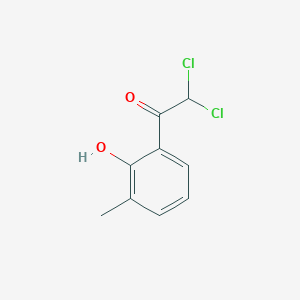

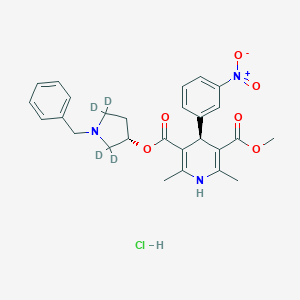

Feasible Synthetic Routes

Q1: How can Diethyl Rivastigmine be identified in Rivastigmine samples?

A2: The research utilized a method called reversed-phase liquid chromatography coupled with electrospray-mass spectrometry to identify this compound in Rivastigmine samples. [] They further isolated the compound using preparative HPLC and confirmed its presence by co-injecting it with Rivastigmine samples. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 3-bromoimidazo[1,2-A]pyridine-2-carboxylate](/img/structure/B124767.png)

![4-[5-(3-Methylphenyl)-3-(trifluoromethyl)pyrazol-1-yl]benzenesulfonamide](/img/structure/B124769.png)

![tert-Butyl bicyclo[2.2.1]hept-5-ene-2-carboxylate](/img/structure/B124783.png)

![t-Butyl(E)-3,5-dihydroxy-7-[3'-(4''-fluorophenyl)-1'-methylethyl-indol-2'-yl]-6-heptenoate](/img/structure/B124794.png)

![[(2R)-3-hexadecoxy-2-[(8Z,11Z,14Z)-icosa-8,11,14-trienoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B124800.png)